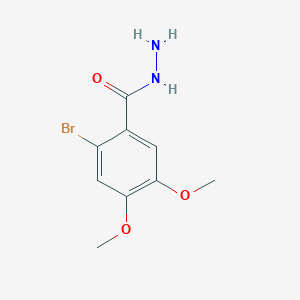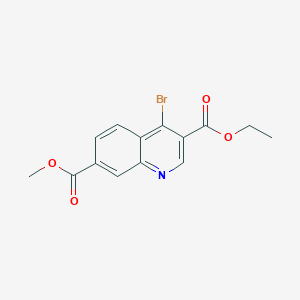
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate is a chemical compound with the molecular formula C14H12BrNO4 and a molecular weight of 338.15 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinoline derivative followed by esterification reactions to introduce the ethyl and methyl groups at the appropriate positions . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and esterification reagents like ethyl chloroformate under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in different applications .
科学研究应用
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate has several scientific research applications, including:
作用机制
The mechanism of action of 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
相似化合物的比较
Similar Compounds
3-Ethyl 7-methylquinoline-3,7-dicarboxylate: Lacks the bromine substituent, which may affect its reactivity and biological activity.
4-Bromoquinoline-3,7-dicarboxylate: Lacks the ethyl and methyl groups, which may influence its solubility and chemical properties.
Uniqueness
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate is unique due to the presence of both ethyl and methyl groups along with the bromine substituent, which collectively contribute to its distinct chemical reactivity and potential biological activities .
属性
分子式 |
C14H12BrNO4 |
|---|---|
分子量 |
338.15 g/mol |
IUPAC 名称 |
3-O-ethyl 7-O-methyl 4-bromoquinoline-3,7-dicarboxylate |
InChI |
InChI=1S/C14H12BrNO4/c1-3-20-14(18)10-7-16-11-6-8(13(17)19-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3 |
InChI 键 |
IMNDHRJBORFGRY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


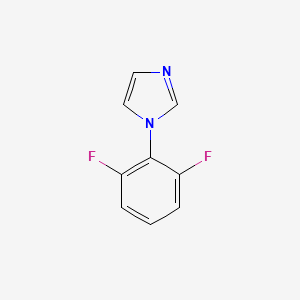
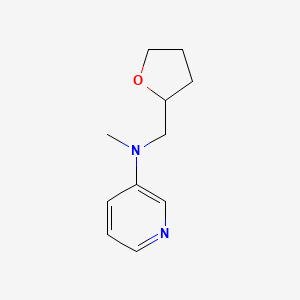
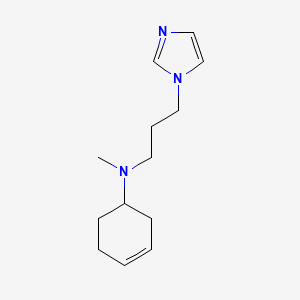
![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
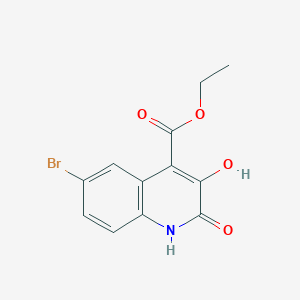
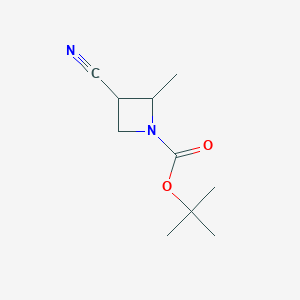
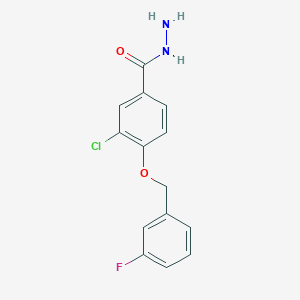
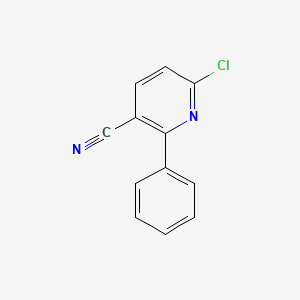

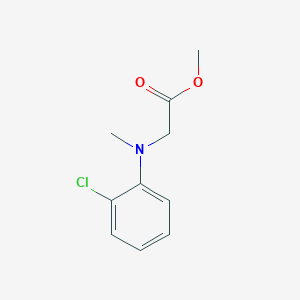
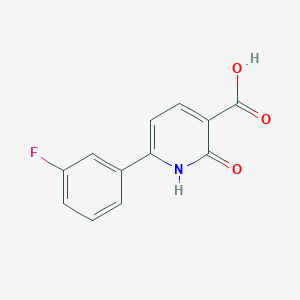
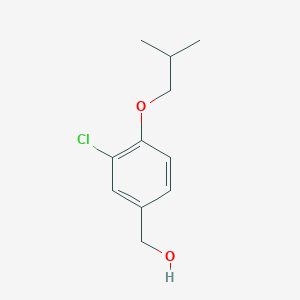
![{1-Azabicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13002101.png)
